molecular formula C11H17ClN4O2S B11806598 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11806598
M. Wt: 304.80 g/mol
InChI Key: PDBMIRGSEBBRIM-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the chloro and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C11H17ClN4O2S

Molecular Weight

304.80 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)10-8-14-7-9(12)11(10)16-5-3-13-4-6-16/h7-8,13H,3-6H2,1-2H3

InChI Key

PDBMIRGSEBBRIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl

Origin of Product

United States

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